2-Thiophenamine

Übersicht

Beschreibung

2-Thiophenamine is a useful research compound. Its molecular formula is C4H5NS and its molecular weight is 99.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118942. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiophen-2-amine, also known as 2-Thiophenamine or 2-AMINOTHIOPHENE, is a compound that has been the subject of interest due to its potential biological activity Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammation .

Biochemical Pathways

Thiophen-2-amine may affect various biochemical pathways due to its potential interaction with different biological targets. For instance, by inhibiting COX and LOX enzymes, thiophen-2-amine could potentially affect the arachidonic acid pathway, which plays a crucial role in inflammation .

Pharmacokinetics

The physicochemical properties such as boiling point, density, and refractive index have been reported . These properties can influence the compound’s bioavailability, but further studies are needed to fully understand the pharmacokinetics of thiophen-2-amine.

Result of Action

Given its potential biological activity, it could potentially lead to changes in cellular processes, such as inflammation, based on the activity of other thiophene derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiophen-2-amine. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivative by environmental pollutant aromatic amines has been studied . This suggests that environmental pollutants could potentially affect the activity of thiophen-2-amine.

Biologische Aktivität

2-Thiophenamine, a thiophene derivative, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

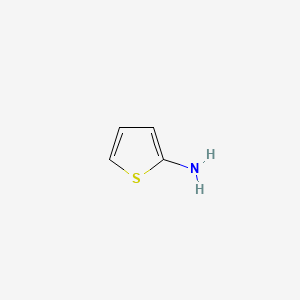

Chemical Structure and Properties

This compound is characterized by the presence of an amino group attached to the thiophene ring. This structural feature is crucial for its biological activity, influencing its interaction with various biological targets.

1. Anti-Inflammatory Activity

Research has shown that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. Key studies have highlighted the following mechanisms:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in LPS-induced THP-1 monocytes. This inhibition is associated with the suppression of signaling pathways involving ERK, p38, and NF-κB at concentrations around 10 µM .

- Carrageenan-Induced Paw Edema Model : In vivo studies using carrageenan-induced paw edema models revealed that compounds related to this compound exhibited anti-inflammatory effects comparable to established drugs like indomethacin. For instance, a derivative showed an inhibition rate of 58.46% in inflammation reduction at a dose of 50 mg/kg .

2. Antimicrobial Activity

Thiophene derivatives have also been studied for their antimicrobial properties:

- Broad Spectrum Activity : Various studies indicate that thiophene-based compounds demonstrate high antimicrobial activity against a range of pathogens. For example, derivatives have shown effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α, IL-8 | |

| ERK/p38/NF-κB signaling | ||

| Antimicrobial | Broad-spectrum activity | |

| Effective against bacteria |

Case Study: Anti-Inflammatory Efficacy

In a study by Ma et al., the association of this compound with platelet-derived extracellular vesicles (PEVs) demonstrated a significant reduction in pneumonia in a mouse model with acute lung injury (ALI). This suggests not only its anti-inflammatory potential but also its applicability in treating respiratory conditions exacerbated by inflammation .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds

2-Thiophenamine serves as a crucial building block in organic synthesis. It is utilized in the creation of complex organic molecules and heterocycles, particularly in the development of pharmaceutical intermediates and agrochemicals. The compound can undergo various reactions such as:

- Oxidation: Producing sulfoxides or sulfones.

- Reduction: Leading to derivatives like 5-amino-2-thiophenamine.

- Substitution Reactions: Facilitating the formation of various substituted thiophenes depending on the electrophile used.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | 5-Amino-2-thiophenamine |

| Substitution | Substituted Thiophenes |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound derivatives exhibit significant biological activities. For instance, compounds derived from this scaffold have shown promising results as antimicrobial agents against various pathogens. A study highlighted the synthesis of thiazole derivatives from this compound, which demonstrated effective antimicrobial activity against six microorganisms, surpassing standard antibiotics like Gentamicin and Ketoconazole .

Case Study: Antiviral Activity

A notable advancement in drug discovery involves the use of thiophene derivatives as inhibitors of Hepatitis C virus (HCV) NS5B polymerase. These compounds were found to inhibit HCV subgenomic RNA replication effectively, showcasing their potential as antiviral agents .

Medicinal Applications

Drug Development

The structural features of this compound make it an attractive candidate for drug development. Its derivatives are being investigated for their pharmacological properties, including:

- Antiprotozoal Activity: Compounds derived from this compound have shown effectiveness against protozoan infections.

- Anticancer Activity: Various derivatives have been identified as selective inhibitors with potential applications in cancer therapy .

Table 2: Pharmacological Properties of this compound Derivatives

| Activity Type | Examples of Derivatives | Target Conditions |

|---|---|---|

| Antimicrobial | Thiazole derivatives | Bacterial infections |

| Antiviral | HCV NS5B inhibitors | Hepatitis C |

| Anticancer | Selective inhibitors | Various cancers |

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its properties contribute to the performance and efficiency of electronic devices.

Eigenschaften

IUPAC Name |

thiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQWRXYOTXRDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210601 | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-46-6 | |

| Record name | 2-Aminothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOPHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common method for synthesizing 2-aminothiophene derivatives?

A1: The Gewald reaction is the most widely used method for preparing substituted 2-aminothiophenes. This three-component reaction involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base catalyst. [, , , , , , , , , ]

Q2: Can you provide examples of alternative synthetic routes to 2-aminothiophenes?

A2: Besides the Gewald reaction, researchers have explored alternative approaches, including:

- Copper-catalyzed addition-oxidative cyclization: This method utilizes alkynoates and thioamides as starting materials. []

- Elemental sulfur-promoted redox condensation: This approach employs enaminones and methylene nitriles to selectively produce 2-aminofurans or 2-aminothiophenes. []

- Metal-free one-pot synthesis: This strategy utilizes 2-ynals and thioamides in alcohols, proceeding through a cascade reaction. []

- Cyclization of gem-dihaloalkenes: This method involves reacting gem-dibromoalkenes or gem-dichloroalkenes with β-keto tertiary thioamides. []

- PPh2Me-mediated tandem reaction: This approach utilizes 2-alkyl-2,3-butadienoates and isothiocyanates. []

Q3: What is the molecular formula and weight of 2-aminothiophene?

A3: The molecular formula of 2-aminothiophene is C4H5NS, and its molecular weight is 99.15 g/mol.

Q4: How can 2-aminothiophenes be characterized using spectroscopic techniques?

A4: 2-Aminothiophenes can be characterized using various spectroscopic techniques:

- NMR spectroscopy (1H and 13C NMR): This technique provides valuable information about the hydrogen and carbon environments in the molecule. [, ]

- IR spectroscopy: This method helps identify functional groups present in the molecule, such as the amine and thiophene ring vibrations. [, , ]

- Mass spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound. [, , ]

- UV-Vis spectroscopy: This method analyzes the compound's absorption and transmission of light in the ultraviolet and visible regions, providing information about its electronic structure. [, , ]

Q5: What is the significance of the reactivity of the amino group in 2-aminothiophenes?

A5: The amino group in 2-aminothiophenes plays a crucial role in their reactivity and diverse applications:

- N-Alkylation: Although challenging, N-alkylation of 2-amino-3-acylthiophenes can be achieved under mild conditions using specific reagents like caesium carbonate and tetrabutylammonium iodide. []

- Schiff base formation: Reacting 2-aminothiophenes with aldehydes or ketones yields Schiff bases, expanding their structural diversity and potential applications. []

- Heterocycle synthesis: 2-Aminothiophenes act as versatile building blocks for constructing various fused heterocyclic systems, including thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. [, , , ]

Q6: Are there any reported challenges in the N-alkylation of 2-aminothiophenes?

A6: Yes, N-alkylation of 2-aminothiophenes has been known to be difficult under mild conditions. Traditional methods often require forcing conditions. []

Q7: What are the potential applications of 2-aminothiophene derivatives?

A7: 2-Aminothiophene derivatives hold promise in various fields, including:

- Pharmaceuticals: They exhibit a broad range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor effects. [, , , , , , ] For instance, they have been investigated for treating tuberculosis, schizophrenia, bipolar disorder, and as potential anticancer agents. [, , ]

- Dyes and pigments: Their unique electronic properties make them suitable for developing disperse and acid dyes with vibrant colors and good fastness properties. [, , ]

- Optoelectronic materials: Certain derivatives, particularly those with N,N-diaryl substituents, show potential for applications in organic electronics and photonics. [, ]

Q8: What are the advantages of using 2-aminothiophenes in dye synthesis?

A8: 2-aminothiophenes offer several benefits as building blocks for dyes:

- Chromophore properties: They contribute to the chromophore system, influencing the color and intensity of the dye. [, ]

- Versatility: Their structure can be readily modified to tune the color and other properties of the dye. [, ]

- Fastness properties: Dyes derived from 2-aminothiophenes often exhibit good fastness to washing and light. []

Q9: Can 2-aminothiophenes be used as catalysts?

A9: While not typically used as catalysts themselves, certain 2-aminothiophene derivatives have been employed as ligands in metal-catalyzed reactions, influencing the catalyst's activity and selectivity.

Q10: How is computational chemistry used in research on 2-aminothiophenes?

A10: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of 2-aminothiophenes.

- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies help establish correlations between the molecular structure of 2-aminothiophene derivatives and their biological activities. These models aid in designing new derivatives with improved potency and selectivity. [, ]

- Mechanism elucidation: Computational methods help unravel the mechanisms of reactions involving 2-aminothiophenes, providing insights into reaction pathways and intermediates. [, ]

Q11: How do structural modifications of 2-aminothiophenes affect their biological activity?

A11: Modifications to the 2-aminothiophene core significantly influence its biological activity:

- Substituents on the thiophene ring: Electron-withdrawing groups often enhance activity, while electron-donating groups may have the opposite effect. [, , ]

- N-substitution: The nature of the substituent on the amino group drastically impacts the compound's pharmacological profile, influencing its target affinity, potency, and selectivity. [, , ]

- Fused heterocycles: Incorporating the 2-aminothiophene moiety into larger fused ring systems can significantly alter its physicochemical properties and biological activity, potentially leading to compounds with improved pharmacokinetic profiles and target specificity. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.